Physicochemical properties of Benzenemethanamine, N-hexadecyl-
Physicochemical properties of Benzenemethanamine, N-hexadecyl-
Title: In-Depth Technical Guide: Physicochemical Profiling and Application Workflows of Benzenemethanamine, N-hexadecyl-
Executive Summary
As a Senior Application Scientist, I approach the physicochemical profiling of Benzenemethanamine, N-hexadecyl- (CAS 114084-54-7) not merely as a static list of properties, but as a dynamic toolkit for solving complex interfacial challenges. Commonly known as N-benzylhexadecan-1-amine, this molecule is a highly lipophilic secondary amine characterized by a 16-carbon alkyl chain (hexadecyl) and a sterically shielding, π -electron-rich benzyl group.
This unique structural dichotomy—a massive hydrophobic anchor coupled with a pH-responsive, sterically hindered amine—enables its use in cutting-edge applications ranging from mixed-mode stationary phase modifiers in chromatography to double-layer modulators in electrocatalysis. This whitepaper synthesizes the fundamental properties of this compound with field-proven experimental workflows, providing a comprehensive guide for researchers and drug development professionals.
Structural Analysis & Physicochemical Profiling
Understanding the behavior of N-hexadecylbenzylamine requires a deep dive into its quantitative parameters. The molecule's extreme lipophilicity dictates its behavior in aqueous systems, forcing it to partition into lipid bilayers, self-assemble at interfaces, or strongly adsorb onto hydrophobic surfaces.
Table 1: Core Physicochemical Properties of Benzenemethanamine, N-hexadecyl-
| Property | Value | Causality / Implication |
| CAS Registry Number | 114084-54-7 | Unique identifier for procurement and regulatory tracking [1]. |
| Molecular Formula | C23H41N | High carbon-to-heteroatom ratio drives extreme lipophilicity. |
| Molecular Weight | 331.59 g/mol | Bulky structure limits rapid diffusion, favoring stable surface adsorption. |
| Topological Polar Surface Area (TPSA) | ~12.0 Ų | Extremely low TPSA confirms the molecule's dominant hydrophobic nature. |
| Estimated LogP | 8.5 - 9.2 | High partition coefficient dictates near-total partitioning into organic phases or interfaces. |
| Conjugate Acid pKa | ~9.5 - 10.0 | Ensures the secondary amine is protonated (cationic) at physiological and neutral pH, acting as a cationic surfactant. |
Causality of Molecular Design: The hexadecyl chain provides strong London dispersion forces, ideal for creating dense self-assembled monolayers (SAMs). Simultaneously, the benzyl group provides π−π stacking capabilities and steric hindrance around the secondary amine. This steric bulk modulates the nucleophilicity of the nitrogen, preventing unwanted side reactions while maintaining its ability to act as a pH-dependent cationic center.
Mechanistic Role in Advanced Applications
Stationary Phase Modification for Glycoprotein Analysis
In the realm of analytical chemistry, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), the resolution of complex glycoproteins is a critical quality attribute for biopharmaceuticals. N-hexadecylbenzylamine is utilized to modify porous silica or polymeric resins. The long alkyl chain anchors deeply into the support, while the benzylamine moiety interacts with the mobile phase. This creates a unique mixed-mode retention mechanism (hydrophobic + anion-exchange/polar) that exhibits high sensitivity for glycan profiling [2].
Electrocatalysis: Modulating the Helmholtz Double Layer
In the electrochemical reduction of CO₂ (CO₂RR), suppressing the competing Hydrogen Evolution Reaction (HER) is a primary bottleneck. N-hexadecylbenzylamine acts as a benzyl-functionalized cationic surfactant. When a cathodic potential is applied, the protonated amine adsorbs onto the electrode (e.g., Cu or Bi). The hexadecyl tail creates a dense hydrophobic shield that physically repels interfacial water (the proton source for HER), while the positively charged amine stabilizes critical CO₂ intermediates, drastically improving Faradaic efficiency [3].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a validation checkpoint to confirm causality and experimental success.
Protocol 1: Preparation of N-hexadecylbenzylamine-Modified Stationary Phases
This protocol details the covalent attachment of the amine to a silica support for mixed-mode chromatography.
-
Silica Activation: Reflux 10 g of porous silica (300 Å pore size) in 10% HNO₃ for 4 hours, followed by extensive washing with ultrapure water and drying at 150°C.
-
Causality: This maximizes the density of surface silanol groups required for high-yield functionalization.
-
-
Silanization (Linker Addition): React the activated silica with 3-glycidoxypropyltrimethoxysilane in dry toluene at 110°C for 24 hours under a nitrogen atmosphere.
-
Causality: Introduces a reactive epoxide linker capable of undergoing ring-opening with the secondary amine.
-
-
Amine Coupling: Suspend the epoxy-functionalized silica in a 0.5 M solution of N-hexadecylbenzylamine in absolute ethanol. Reflux at 80°C for 48 hours.
-
Causality: The secondary amine acts as a nucleophile, covalently bonding to the silica while projecting the hydrophobic C16 chain and π -rich benzyl group outward into the pore space.
-
-
Validation Checkpoint (Self-Validating System): Perform elemental analysis (CHN) on the washed and dried powder. A carbon content increase of >5% and a specific C/N molar ratio matching the theoretical value of the ligand validates successful attachment. A skewed C/N ratio immediately flags incomplete washing of unreacted amine or unwanted side reactions.
Protocol 2: Electrocatalytic Double-Layer Modulation
This workflow utilizes the molecule as an in-situ surfactant to inhibit HER during CO₂ reduction.
-
Electrolyte Preparation: Dissolve 0.1 M KHCO₃ in high-purity water. Add N-hexadecylbenzylamine to achieve a 1 mM concentration, sonicating to ensure dispersion.
-
Causality: The mildly alkaline pH of KHCO₃ ensures a dynamic equilibrium of the amine, allowing it to partition effectively at the electrode-electrolyte interface as a cationic species.
-
-
In-Situ Electrode Functionalization: Immerse a polished polycrystalline Cu electrode into the cell. Apply a cathodic potential sweep from 0 to -1.0 V vs. RHE.
-
Causality: The applied negative potential drives the electrosorption of the cationic surfactant onto the cathode surface, aligning the hydrophobic tails toward the bulk solution.
-
-
Validation Checkpoint (Self-Validating System): Conduct Electrochemical Impedance Spectroscopy (EIS) at -0.5 V vs. RHE before initiating CO₂RR. Fit the Nyquist plot to a Randles equivalent circuit. A significant drop in double-layer capacitance ( Cdl ) compared to the bare electrode confirms the successful formation of a dense, water-excluding hydrophobic layer. If Cdl remains high, surfactant adsorption has failed.
-
CO₂ Reduction: Purge the system with high-purity CO₂ gas and perform chronoamperometry at -1.0 V vs. RHE. Quantify gaseous products (CO, H₂, Formate) via in-line Gas Chromatography (GC).
Visualizing the Mechanisms
Fig 1. Mechanistic pathway of stationary phase modification for glycoprotein retention.
Fig 2. Electrocatalytic double-layer modulation inhibiting HER during CO2 reduction.
Conclusion
Benzenemethanamine, N-hexadecyl- is far more than a simple secondary amine; it is a highly engineered amphiphilic tool. By leveraging its massive hydrophobic C16 tail and sterically hindered benzylamine core, researchers can dictate interfacial chemistry—whether by creating highly selective mixed-mode chromatographic phases for biopharmaceutical analysis or by engineering the electrochemical double layer to drive CO₂ reduction efficiencies. Understanding the causality behind its physicochemical properties is the key to unlocking its full potential in advanced material and analytical sciences.
References
-
Molport Chemical Database. N-benzylhexadecan-1-amine | 114084-54-7. Molport. URL:[Link]
- Google Patents.Materials for hydrophilic interaction chromatography and processes for preparation and use thereof for analysis of glycoproteins and glycopeptides. US Patent 11,092,574 B2.
-
ACS Publications. Effects of Benzyl-Functionalized Cationic Surfactants on the Inhibition of the Hydrogen Evolution Reaction in CO2 Reduction Systems. ACS Applied Materials & Interfaces. URL:[Link]
